molecular formula C11H12O4 B1266101 Benzal diacetate CAS No. 581-55-5

Benzal diacetate

Cat. No.: B1266101
CAS No.: 581-55-5
M. Wt: 208.21 g/mol
InChI Key: XRYSDRCNTMEYFH-UHFFFAOYSA-N
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Description

Benzal diacetate, also known as phenylmethanediol diacetate, is an organic compound with the chemical formula C11H12O4. It is a derivative of benzaldehyde and is characterized by the presence of two acetate groups attached to a benzylidene moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

Benzal diacetate is a chemical compound with the formula C11H12O4 . It is used in various chemical reactions, particularly in the synthesis of polyfunctional triarylmethanes and 1,1-diarylalkanes . .

Mode of Action

The mode of action of this compound is primarily chemical. It is used in transition-metal-free synthesis involving the reaction of various benzal diacetates with organozinc reagents . A sequential cross-coupling is enabled by changing the solvent from THF to toluene, and a two-step SN1-type mechanism was proposed and evidenced by experimental studies .

Biochemical Pathways

This compound is involved in the synthesis of polyfunctional triarylmethanes and 1,1-diarylalkanes . These compounds are important core structures in many pharmaceuticals and biologically active molecules . .

Result of Action

The primary result of this compound’s action is the formation of polyfunctional triarylmethanes and 1,1-diarylalkanes . These compounds have various applications, including the synthesis of several biologically relevant molecules, such as an anti-tuberculosis agent, an anti-breast cancer agent, a precursor of a sphingosine-1-phosphate (S1P) receptor modulator, and a FLAP inhibitor .

Action Environment

The action of this compound is influenced by various environmental factors, including the choice of solvent and temperature . For example, a sequential cross-coupling is enabled by changing the solvent from THF to toluene . Additionally, the reaction temperature can affect the yield of the reaction .

Biochemical Analysis

Biochemical Properties

Benzal diacetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as semicarbazide-sensitive amine oxidase (SSAO), which is involved in the oxidation and deamination of amine compounds. This interaction leads to the production of benzaldehyde, ammonia, and hydrogen peroxide, which are important in various biochemical pathways . The nature of these interactions is crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of SSAO, which is present in vascular smooth muscle cells, cartilage, kidney, liver, and brown fat cells . The compound’s impact on SSAO activity can lead to changes in cell function, including alterations in gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with SSAO, leading to the oxidation and deamination of amine compounds. This process results in the production of benzaldehyde, which can be measured to determine SSAO activity . The compound’s binding interactions with SSAO and its subsequent effects on enzyme activity are key to understanding its biochemical role.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have significant biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity of this compound is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

This compound is involved in metabolic pathways that include the oxidation and deamination of amine compounds by SSAO. This interaction leads to the production of benzaldehyde, ammonia, and hydrogen peroxide, which are important metabolites in various biochemical processes . The compound’s role in these pathways highlights its significance in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with various biomolecules within different cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzal diacetate can be synthesized through the reaction of benzaldehyde with acetic anhydride in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{C6H5CHO} + 2 \text{(CH3CO)2O} \rightarrow \text{C6H5CH(OCOCH3)2} + 2 \text{CH3COOH} ] In this reaction, benzaldehyde reacts with acetic anhydride to form this compound and acetic acid as a byproduct .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using solid acid catalysts such as MCM-41 functionalized with carboxyl groups. This method offers advantages such as high yield, high selectivity, and environmental friendliness. The reaction is typically conducted at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: Benzal diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Benzaldehyde: The parent compound of benzal diacetate, used in the synthesis of this compound.

    Benzylidene diacetate: Another name for this compound, highlighting its structural similarity.

    Phenylmethanediol diacetate: Another synonym for this compound.

Uniqueness: this compound is unique due to its dual acetate groups, which confer distinct reactivity patterns compared to its parent compound, benzaldehyde. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations .

Properties

IUPAC Name

[acetyloxy(phenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYSDRCNTMEYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206824
Record name Benzylidene diacetate
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-55-5
Record name Methanediol, 1-phenyl-, 1,1-diacetate
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Record name Benzylidene diacetate
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Record name 581-55-5
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Record name Benzylidene diacetate
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Record name Benzylidene diacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes benzal diacetate a valuable reagent in organic synthesis?

A1: this compound stands out due to its ability to participate in sequential cross-coupling reactions. [, ] This characteristic allows for the efficient synthesis of complex molecules from readily available starting materials. For example, this compound reacts with organozinc reagents in a two-step process. Initially, in tetrahydrofuran (THF), one of the acetate groups is substituted. Subsequently, switching the solvent to toluene enables the second acetate group to undergo substitution, ultimately forming triarylmethane or 1,1-diarylalkane derivatives. [] This sequential reactivity significantly streamlines the synthesis of these valuable compounds, offering a powerful tool for constructing complex molecular architectures.

Q2: Can you provide a specific example highlighting the utility of this compound in synthesizing pharmaceutically relevant molecules?

A2: Certainly! One compelling example lies in the synthesis of mandel acetate derivatives, achieved through the electrochemical carboxylation of this compound. [] Mandel acetates themselves are important precursors in pharmaceutical synthesis. This electrochemical approach, utilizing this compound, provides a potentially more sustainable and efficient route compared to traditional synthetic methods. This example showcases how this compound's reactivity can be harnessed to access valuable building blocks for drug discovery and development.

Q3: Are there any limitations or challenges associated with using this compound in synthetic chemistry?

A3: While this compound offers significant advantages, it's important to consider potential limitations. One aspect is the need for specific reaction conditions, such as the solvent switch from THF to toluene, to achieve the desired sequential reactivity. [] Additionally, exploring the compatibility of this compound with a broader range of organometallic reagents and reaction conditions would further expand its synthetic utility.

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